Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 936330-00-6
VCID: VC18586875
InChI: InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-18(10-12-19)13-14-5-7-15(21-4)8-6-14/h5-8H,9-13H2,1-4H3
SMILES:
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol

Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate

CAS No.: 936330-00-6

Cat. No.: VC18586875

Molecular Formula: C17H26N2O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate - 936330-00-6

Specification

CAS No. 936330-00-6
Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
IUPAC Name tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-18(10-12-19)13-14-5-7-15(21-4)8-6-14/h5-8H,9-13H2,1-4H3
Standard InChI Key OYQYPAJMTYDQBX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperazine ring substituted at the 1-position with a tert-butyloxycarbonyl (Boc) group and at the 4-position with a 4-methoxyphenylmethyl moiety. X-ray crystallography studies of analogous compounds reveal that the piperazine ring adopts a chair conformation, while the methoxyphenyl group introduces steric and electronic effects that influence molecular packing and intermolecular interactions . The dihedral angle between the methoxyphenyl ring and the piperazine core varies depending on crystallization conditions, affecting the compound’s solubility and crystallinity .

Spectroscopic and Computational Data

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum exhibits characteristic signals for the Boc group (δ 1.42 ppm, singlet), methoxy protons (δ 3.77 ppm, singlet), and aromatic protons (δ 6.82–7.26 ppm) .

  • Mass Spectrometry: ESI-MS analysis shows a molecular ion peak at m/z 307.4 [M+H]+^+, consistent with the molecular formula .

  • Thermal Properties: Differential scanning calorimetry (DSC) indicates a melting point range of 114–116°C, with decomposition observed above 250°C .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H26N2O3\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{3}
Molecular Weight306.4 g/mol
Melting Point114–116°C
LogP (Octanol-Water)2.72
Solubility in Water<1 mg/mL

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Piperazine Functionalization: Boc protection of piperazine using di-tert-butyl dicarbonate in dichloromethane .

  • Alkylation: Reaction of Boc-piperazine with 4-methoxybenzyl chloride in the presence of a base (e.g., K2_2CO3_3) in acetonitrile .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Industrial-Scale Production

Optimized conditions for large-scale synthesis include continuous flow reactors to enhance yield (up to 85%) and reduce reaction time . Critical parameters include temperature control (70–80°C) and stoichiometric ratios (1:1.2 piperazine to benzyl chloride) .

Biological Activity and Mechanisms

Pharmacokinetics

  • Absorption: High gastrointestinal absorption (LogP = 2.72) but limited blood-brain barrier penetration due to the Boc group’s bulkiness .

  • Metabolism: Hepatic clearance via cytochrome P450 isoforms (CYP3A4, CYP2D6) generates hydroxylated metabolites .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for kinase inhibitors and antipsychotic agents. For example, it is used in the synthesis of Vandetanib analogs for oncology applications .

Structural Modifications

  • Boc Deprotection: Treatment with HCl/dioxane yields the free piperazine, enabling further functionalization .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents for structure-activity relationship (SAR) studies .

Table 2: Comparative Analysis of Piperazine Derivatives

CompoundSubstituentBiological Activity
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylateBromophenylAnticancer (IC50_{50}: 8 µM)
Tert-butyl 4-(2-ethoxyethyl)piperazine-1-carboxylateEthoxyethylAntidepressant (SSRI)
This Compound4-MethoxyphenylmethylNeuroprotective, Antibacterial

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